molecular formula C2H8Br2N4S2 B14652068 Formamidine disulfide dihydrobromide CAS No. 50606-57-0

Formamidine disulfide dihydrobromide

Cat. No.: B14652068
CAS No.: 50606-57-0
M. Wt: 312.1 g/mol
InChI Key: XMMQCGZNDYCCQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Formamidine disulfide dihydrobromide can be synthesized through several methods. One common method involves the reaction of thiourea with bromine in an acidic medium. The reaction proceeds as follows:

2(NH2)2CS+Br2[(NH2)2CSSC(NH2)2]2+2HBr2(NH_2)_2CS + Br_2 → [(NH_2)_2CS-SC(NH_2)_2]2+·2HBr 2(NH2​)2​CS+Br2​→[(NH2​)2​CS−SC(NH2​)2​]2+⋅2HBr

This reaction is typically carried out at room temperature with a controlled addition of bromine to avoid excessive oxidation .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where thiourea and bromine are mixed under controlled conditions. The reaction mixture is then purified through crystallization or other separation techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Formamidine disulfide dihydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: The compound can be oxidized to formamidine sulfinic acid, formamidine sulfonic acid, and sulfate. Common oxidizing agents include hydrogen peroxide and bromate .

Reduction: Reduction of this compound can yield thiourea and other sulfur-containing compounds. Reducing agents such as sodium borohydride are often used .

Substitution: Substitution reactions involving this compound can lead to the formation of various derivatives, depending on the substituents introduced .

Major Products: The major products formed from these reactions include thiourea, formamidine sulfinic acid, formamidine sulfonic acid, cyanamide, and elemental sulfur .

Scientific Research Applications

Formamidine disulfide dihydrobromide has a wide range of applications in scientific research:

Chemistry:

Biology:

Medicine:

Industry:

Comparison with Similar Compounds

Properties

CAS No.

50606-57-0

Molecular Formula

C2H8Br2N4S2

Molecular Weight

312.1 g/mol

IUPAC Name

[amino-[[amino(azaniumylidene)methyl]disulfanyl]methylidene]azanium;dibromide

InChI

InChI=1S/C2H6N4S2.2BrH/c3-1(4)7-8-2(5)6;;/h(H3,3,4)(H3,5,6);2*1H

InChI Key

XMMQCGZNDYCCQF-UHFFFAOYSA-N

Canonical SMILES

C(=[NH2+])(N)SSC(=[NH2+])N.[Br-].[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.